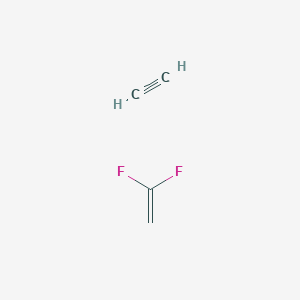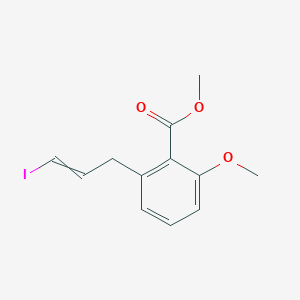
Methyl 2-(3-iodoprop-2-en-1-yl)-6-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(3-iodoprop-2-en-1-yl)-6-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an iodine atom attached to a prop-2-en-1-yl group, which is further connected to a methoxybenzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-iodoprop-2-en-1-yl)-6-methoxybenzoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxybenzoic acid and 3-iodoprop-2-en-1-ol.
Esterification: The 6-methoxybenzoic acid is first esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 6-methoxybenzoate.
Alkylation: The methyl 6-methoxybenzoate is then subjected to alkylation with 3-iodoprop-2-en-1-ol under basic conditions, typically using a base like potassium carbonate, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar steps but on a larger scale. The process would involve:
Bulk Esterification: Large-scale esterification using industrial reactors.
Continuous Alkylation: Continuous flow alkylation processes to ensure high yield and purity.
Purification: The final product would be purified using techniques such as recrystallization or chromatography to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(3-iodoprop-2-en-1-yl)-6-methoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: The double bond in the prop-2-en-1-yl group can be reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of saturated benzoate derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(3-iodoprop-2-en-1-yl)-6-methoxybenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-(3-iodoprop-2-en-1-yl)-6-methoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and the methoxybenzoate moiety play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The compound’s effects are mediated through its ability to form covalent bonds or reversible interactions with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(3-bromoprop-2-en-1-yl)-6-methoxybenzoate
- Methyl 2-(3-chloroprop-2-en-1-yl)-6-methoxybenzoate
- Methyl 2-(3-fluoroprop-2-en-1-yl)-6-methoxybenzoate
Uniqueness
Methyl 2-(3-iodoprop-2-en-1-yl)-6-methoxybenzoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution reactions and more effective in binding to biological targets.
Eigenschaften
CAS-Nummer |
624727-25-9 |
|---|---|
Molekularformel |
C12H13IO3 |
Molekulargewicht |
332.13 g/mol |
IUPAC-Name |
methyl 2-(3-iodoprop-2-enyl)-6-methoxybenzoate |
InChI |
InChI=1S/C12H13IO3/c1-15-10-7-3-5-9(6-4-8-13)11(10)12(14)16-2/h3-5,7-8H,6H2,1-2H3 |
InChI-Schlüssel |
ZENQLONROXFMHR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1C(=O)OC)CC=CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


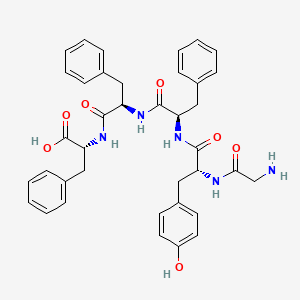
![2-Chloro-1-{4-[3-(chloromethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B12598512.png)
![1-Phosphabicyclo[2.2.2]octa-2,5,7-triene](/img/structure/B12598518.png)
![Benzenemethanamine, N-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-](/img/structure/B12598524.png)
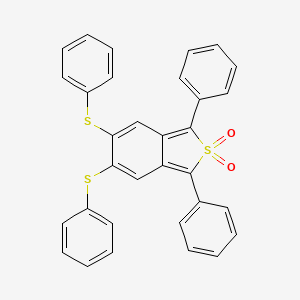
![1-Butanesulfonic acid, 4-[[(3,4-dimethoxyphenyl)methyl]amino]-](/img/structure/B12598534.png)
![(1E)-3-(Furan-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-en-1-imine](/img/structure/B12598540.png)

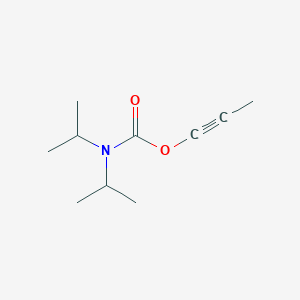

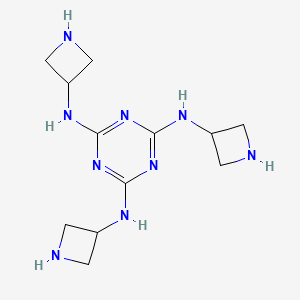
![2,5-Pyrrolidinedione, 3-phenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B12598565.png)
![4-[(2,4-Diaminofuro[2,3-d]pyrimidin-5-yl)methyl]benzoic acid](/img/structure/B12598570.png)
